
1-Methoxy-3-methylpyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-3-methylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C7H10ClNO5 It is a derivative of pyridine, where the nitrogen atom is methylated and methoxylated, and it forms a perchlorate salt
準備方法
Synthetic Routes and Reaction Conditions
1-Methoxy-3-methylpyridin-1-ium perchlorate can be synthesized through the methylation of pyridine followed by methoxylation. The typical synthetic route involves the reaction of pyridine with dimethyl sulfate to form 1-methylpyridinium ion, which is then treated with methanol to introduce the methoxy group. The final step involves the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Methoxy-3-methylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent pyridine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Parent pyridine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
科学的研究の応用
1-Methoxy-3-methylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methoxy-3-methylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding.
類似化合物との比較
Similar Compounds
- 1-Methylpyridinium chloride
- 1-Methoxypyridinium chloride
- 1-Methyl-3-methoxypyridinium chloride
Uniqueness
1-Methoxy-3-methylpyridin-1-ium perchlorate is unique due to the presence of both methyl and methoxy groups on the pyridinium ring, which imparts distinct chemical properties. The perchlorate anion also contributes to its reactivity and stability, making it suitable for various applications.
特性
CAS番号 |
60524-09-6 |
|---|---|
分子式 |
C7H10ClNO5 |
分子量 |
223.61 g/mol |
IUPAC名 |
1-methoxy-3-methylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C7H10NO.ClHO4/c1-7-4-3-5-8(6-7)9-2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
WTXLKCIMNPFTML-UHFFFAOYSA-M |
正規SMILES |
CC1=C[N+](=CC=C1)OC.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)
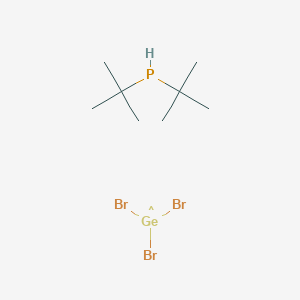


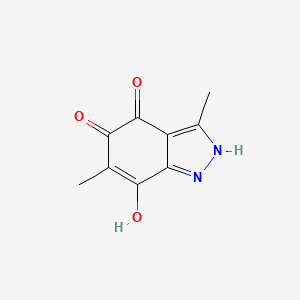
![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
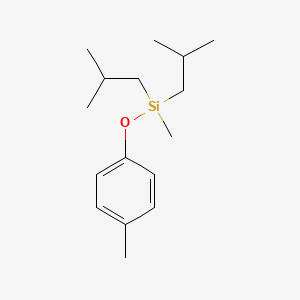
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
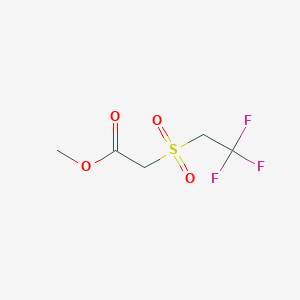

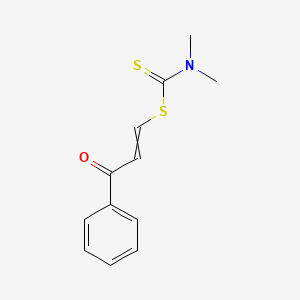
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)

